An In-depth Technical Guide to 4-Bromo-3-fluorobenzamide (CAS 759427-20-8)
An In-depth Technical Guide to 4-Bromo-3-fluorobenzamide (CAS 759427-20-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of 4-Bromo-3-fluorobenzamide. It is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Core Properties
4-Bromo-3-fluorobenzamide is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine and a fluorine atom on the benzene ring, offers unique electronic properties and multiple reaction sites for further chemical modifications.
Table 1: Physicochemical Properties of 4-Bromo-3-fluorobenzamide
| Property | Value | Source |
| CAS Number | 759427-20-8 | N/A |
| Molecular Formula | C₇H₅BrFNO | [1][2] |
| Molecular Weight | 218.03 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| Melting Point | 118-120 °C | [4] |
| Boiling Point (Predicted) | 261.7 ± 30.0 °C | N/A |
| Density (Predicted) | 1.696 ± 0.06 g/cm³ | N/A |
| Solubility | Good solubility in polar aprotic solvents like DMF and DMSO. Water solubility is approximately 0.3 mg/mL at 25°C. | [4] |
Synthesis and Purification
The primary synthetic route to 4-Bromo-3-fluorobenzamide involves the amidation of 4-bromo-3-fluorobenzoic acid. A common and efficient method utilizes thionyl chloride to activate the carboxylic acid, followed by reaction with ammonia.
Experimental Protocol: Synthesis of 4-Bromo-3-fluorobenzamide
This protocol describes the synthesis of 4-Bromo-3-fluorobenzamide from 4-bromo-3-fluorobenzoic acid.
Materials:
-
4-bromo-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, as a base)
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-fluorobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.[1]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Amidation
-
Dissolve the crude 4-bromo-3-fluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
In a separate flask, prepare a solution of aqueous ammonia.
-
Cool the acyl chloride solution in an ice bath.
-
Slowly add the aqueous ammonia solution to the stirred acyl chloride solution. An exothermic reaction will occur, and a precipitate of 4-Bromo-3-fluorobenzamide will form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.
Work-up and Purification:
-
Filter the solid product and wash it with cold water to remove any ammonium chloride.
-
The crude product can be further purified by recrystallization or column chromatography.
Purification Protocol: Recrystallization
Solvent Selection: A common solvent system for the recrystallization of benzamides is a mixture of ethanol and water or acetone and hexane.[5] The ideal solvent will dissolve the compound when hot but not at room temperature.[3]
Procedure:
-
Dissolve the crude 4-Bromo-3-fluorobenzamide in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered to remove the charcoal and colored impurities.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Analytical Characterization
The structure and purity of 4-Bromo-3-fluorobenzamide are confirmed by various spectroscopic methods.
Table 2: Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The amide protons will appear as broad singlets. |
| ¹³C NMR | Aromatic carbons will appear in the region of δ 110-160 ppm. The carbonyl carbon of the amide will appear further downfield (δ ~165-170 ppm). |
| FTIR | Characteristic peaks for the N-H stretch of the amide (two bands in the region of 3100-3500 cm⁻¹ for a primary amide), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Br and C-F stretches at lower wavenumbers. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[6][7] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹H NMR (Expected): The aromatic region will display complex splitting patterns due to the presence of both bromine and fluorine substituents. The protons on the amide group will typically appear as two broad singlets due to restricted rotation around the C-N bond.
-
¹³C NMR (Expected): The spectrum will show seven distinct carbon signals. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F). The carbon attached to the bromine will also be identifiable. The carbonyl carbon will be the most downfield signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretching: Two distinct bands are expected for the primary amide N-H stretches, typically in the range of 3400-3100 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the amide carbonyl stretch is expected around 1650 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: Around 1400 cm⁻¹.
-
C-F and C-Br Stretching: These will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[8]
Applications and Biological Relevance
4-Bromo-3-fluorobenzamide is a key intermediate in the synthesis of various biologically active molecules.[9]
Role in Drug Discovery
This compound serves as a scaffold for the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[4] The presence and position of the bromo and fluoro substituents are crucial for creating a favorable electronic environment for binding to monoamine transporters.[4]
A typical in-vitro screening process to evaluate the potential of 4-Bromo-3-fluorobenzamide or its derivatives as monoamine reuptake inhibitors would involve the following steps:
Chemical Biology and Materials Science
In chemical biology, 4-Bromo-3-fluorobenzamide can be utilized as a photoaffinity label for studying protein-protein interactions.[4] In materials science, it serves as a building block for creating nonlinear optical materials.[4]
Safety and Handling
4-Bromo-3-fluorobenzamide should be handled with appropriate safety precautions in a well-ventilated area.
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to use local exhaust ventilation, nitrile gloves, and safety glasses with side shields when handling this compound.[4]
Logical Relationships in Synthesis
The synthesis of 4-Bromo-3-fluorobenzamide follows a logical progression from a carboxylic acid to an amide via an activated intermediate.
This technical guide provides a foundational understanding of 4-Bromo-3-fluorobenzamide. For more detailed and specific applications, researchers are encouraged to consult the primary literature.
References
- 1. 4-BROMO-3-FLUORO-N,N-DIMETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. scienceopen.com [scienceopen.com]
- 8. youtube.com [youtube.com]
- 9. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
